4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
7-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-4,6-7,19H,5H2,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGNDBDCDFDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(=C(C=N2)C(=O)N)N1)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420676 | |
| Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115931-11-8 | |
| Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Parallel Synthesis Protocol
A four-step method from acetylpyridine derivatives involves:
-
Reaction with dimethylformamide dimethylacetal to form enamines.
-
Cyclization with aminopyrazoles.
-
Reduction to dihydro derivatives.
-
Carboxamide formation via EDCl-mediated coupling. This approach offers modularity for varying substituents but requires optimization for trifluoromethylphenyl incorporation.
Chloroacetyl Intermediate Route
Patent literature describes reacting 4-(chloroacetyl)-4,5-dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile with amines. While this method is effective for piperazine derivatives, adapting it for carboxamides necessitates substituting cyanide with a carboxyl group.
Analytical Characterization
Table 4: Spectral Data for Final Product
Analyse Chemischer Reaktionen
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Amidation: The carboxamide group can be modified through amidation reactions with different amines under catalytic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting its role as a potential lead compound for developing anticancer therapies .
Antiviral Properties
This compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further exploration in antiviral drug development. Its unique trifluoromethyl group is believed to enhance its bioactivity against certain viral targets .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes such as cyclin-dependent kinases (CDKs). This inhibition is crucial in regulating the cell cycle and can be leveraged in therapeutic strategies targeting proliferative diseases .
Molecular Probes
The compound's structural features allow it to function as a molecular probe in biological systems. Its ability to selectively bind to certain biomolecules makes it useful for studying enzyme mechanisms and cellular pathways in greater detail .
Organic Electronics
Recent investigations into the use of pyrazolo[1,5-a]pyrimidine derivatives in organic electronics have shown that compounds like this compound can serve as effective semiconductors. Their electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Coatings and Polymers
The incorporation of this compound into polymer matrices has been studied to enhance the thermal and mechanical properties of coatings. Its chemical stability and resistance to degradation make it an attractive additive for high-performance materials used in various industrial applications .
Case Studies
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in cell cycle progression. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s binding affinity to the active site of CDKs, thereby increasing its inhibitory potency .
Vergleich Mit ähnlichen Verbindungen
Core Modifications
- Non-Dihydro Analogs: Compounds like 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lack the 4,5-dihydro modification, resulting in a fully aromatic pyrimidine ring.
- Substituent Variations: N-Methyl-7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (24): Features an N-methyl carboxamide group, reducing hydrogen-bonding capacity compared to the primary carboxamide in the dihydro compound .
Trifluoromethyl Positioning
- 3-(Trifluoromethyl)phenyl vs. Pyridinyl Substituents :
The 3-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects and steric bulk. In contrast, analogs like 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine (MW: 374.75) replace the phenyl ring with a pyridinyl group, introducing additional hydrogen-bonding sites .
Therapeutic Targets
- Target Compound: Potent activity against psoriasis and SLE via immunomodulatory pathways .
- N,N-Diethyl-7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (25) : Reported as a TLR8 inhibitor , highlighting divergent biological roles despite structural similarity .
- 5-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a): Targets kinase enzymes, demonstrating the scaffold’s versatility .
Structure-Activity Relationships (SAR)
- Carboxamide Group : Primary carboxamides (e.g., target compound) generally exhibit stronger hydrogen-bonding interactions with targets than N-alkylated derivatives (e.g., 24 ) .
- Dihydro Core : The 4,5-dihydro modification may reduce metabolic oxidation compared to aromatic analogs, improving pharmacokinetic profiles .
Physicochemical Properties
| Property | Target Compound | 7-(3-(Trifluoromethyl)phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide | Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
|---|---|---|---|
| Molecular Weight | 308.27 | 321.31 (e.g., 24 ) | 365.31 |
| LogP (Predicted) | 3.1 | 3.5 | 3.1 |
| Hydrogen Bond Acceptors | 4 | 4 | 8 |
| Rotatable Bonds | 2 | 3 | 5 |
The target compound’s lower molecular weight and fewer rotatable bonds may enhance membrane permeability relative to ester derivatives (e.g., ) .
Biologische Aktivität
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₄H₁₁F₃N₄O
- CAS Number : 115931-11-8
- Molecular Weight : 308.26 g/mol
- Melting Point : 157–160 °C
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. Notably:
- Mechanism of Action : The compound acts as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It has shown IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent activity against tumor growth and apoptosis induction in MCF-7 breast cancer cells .
- Case Study : In a study involving MCF-7 cells, treatment with the compound led to significant inhibition of cell migration and cell cycle progression, as well as DNA fragmentation, suggesting its potential as a therapeutic agent in breast cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Efficacy Against Bacteria : It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown high antibacterial efficacy against E. coli and S. aureus, indicating that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimicrobial activity .
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties:
- Mechanism : The presence of specific functional groups in the pyrazolo[1,5-a]pyrimidine structure may contribute to its ability to modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .
Research Findings Summary
Q & A
Q. What are the standard synthetic protocols for preparing 4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives are prepared by reacting enaminones with substituted pyrazole precursors in polar solvents like pyridine or DMF. Acidic workup and crystallization (e.g., ethanol/DMF mixtures) yield purified products. Key steps include optimizing reaction time (5–6 hours under reflux) and temperature (80–100°C) to maximize yield and purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Confirmation of structure requires a combination of:
- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons (7–8 ppm for pyrimidine/pyrazole rings) and trifluoromethyl groups (distinct splitting patterns).
- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- Elemental analysis to validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational methods enhance the optimization of reaction conditions for this compound?
Advanced approaches integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal conditions. For example, ICReDD’s methodology uses computational modeling to narrow down solvent choices, catalyst ratios, and temperature gradients, reducing trial-and-error experimentation by >50%. Feedback loops between simulations and lab data refine predictions iteratively .
Q. How should researchers resolve contradictions in reported melting points or yields across studies?
Discrepancies often arise from variations in crystallization solvents or purity. For instance, melting points for similar pyrazolo[1,5-a]pyrimidines range from 221–293°C depending on recrystallization solvents (e.g., ethanol vs. DMF). Systematic replication under controlled conditions, paired with differential scanning calorimetry (DSC), can isolate solvent effects vs. structural impurities .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Test affinity for kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
- Structure-activity relationship (SAR) studies : Modify the trifluoromethyl group or carboxamide moiety to assess impact on binding and selectivity .
Q. How can statistical experimental design (DoE) improve synthesis scalability?
DoE methods like factorial designs or response surface modeling minimize the number of experiments required to optimize variables (e.g., reactant molar ratios, solvent volume). For example, a central composite design can identify interactions between temperature and reaction time, enabling predictive models for yield maximization .
Methodological Challenges and Solutions
Q. What are the critical pitfalls in scaling up pyrazolo[1,5-a]pyrimidine synthesis, and how can they be mitigated?
- Pitfall : Low yields due to side reactions (e.g., hydrolysis of the trifluoromethyl group).
- Solution : Use anhydrous solvents (e.g., dried DMF) and inert atmospheres.
- Pitfall : Polymorphism during crystallization.
- Solution : Control cooling rates and seed crystal addition to ensure consistent crystal form .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5–3.5), improving membrane permeability. However, it may introduce steric hindrance in enzyme binding pockets. Computational docking studies (e.g., AutoDock Vina) can predict interactions with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
